5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine
Overview
Description
5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine is an organic compound with the molecular formula C11H8Br2N2O It is characterized by the presence of bromine atoms attached to both the pyrimidine and phenoxy rings
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, play a significant role in the development of anticancer drugs .
Mode of Action
Pyrimidine derivatives are often involved in nucleophilic displacement reactions
Biochemical Pathways
Pyrimidine derivatives are known to be significant intermediates in the synthesis of various drugs, particularly anticancer drugs .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine typically involves the reaction of 2-bromo-4-methylphenol with 5-bromopyrimidine under specific conditions. The process generally includes:
Step 1: Halogenation of 4-methylphenol to form 2-bromo-4-methylphenol.
Step 2: Coupling of 2-bromo-4-methylphenol with 5-bromopyrimidine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step 3: Purification of the product through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, optimized for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Investigated for its potential use in the development of agrochemicals.
Comparison with Similar Compounds
- 5-Bromo-2-(4-bromophenyl)pyrimidine
- 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- 5-Bromo-2-(bromomethyl)pyrimidine
Comparison:
- Structural Differences: The position and type of substituents on the phenoxy and pyrimidine rings vary among these compounds.
- Chemical Properties: Differences in reactivity and stability due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine may be more suitable for certain catalytic processes due to its specific electronic configuration.
Properties
IUPAC Name |
5-bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O/c1-7-2-3-10(9(13)4-7)16-11-14-5-8(12)6-15-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGLIORSSWISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650602 | |
Record name | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-01-3 | |
Record name | 5-Bromo-2-(2-bromo-4-methylphenoxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.